N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a pyrrole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-ethoxyaniline with butanoyl chloride to form N-(2-ethoxyphenyl)butanamide.
Pyrrole Introduction: The next step involves the introduction of the pyrrole ring. This can be achieved through a reaction with pyrrole under acidic or basic conditions, leading to the formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)pentanamide: Similar structure but with a pentanamide chain instead of a butanamide chain.
Uniqueness
N-(2-ethoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15-9-4-3-8-14(15)17-16(19)10-7-13-18-11-5-6-12-18/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKMYTBTMZYTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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